molecular formula C27H36O3 B227539 Hemulcholic acid CAS No. 14959-83-2

Hemulcholic acid

Cat. No. B227539
CAS RN: 14959-83-2
M. Wt: 408.6 g/mol
InChI Key: IPSHXEXQGICLQN-KRRBZGEWSA-N
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Description

Hemulcholic acid (HCA) is a bile acid which is synthesized from cholic acid. It is a potent inhibitor of cholesterol absorption and has been shown to have beneficial effects on lipid metabolism. HCA has been extensively studied for its potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of Hemulcholic acid involves the inhibition of cholesterol absorption in the intestine. It binds to bile acids in the intestinal lumen, preventing their reabsorption and causing them to be excreted in the feces. This leads to a reduction in the amount of cholesterol that is absorbed into the bloodstream.
Biochemical and Physiological Effects:
Hemulcholic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce serum cholesterol and triglyceride levels, as well as to improve insulin sensitivity. Hemulcholic acid has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

Hemulcholic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, there are also limitations to its use in lab experiments. Hemulcholic acid can be toxic at high concentrations, and its effects may vary depending on the species being studied.

Future Directions

There are several future directions for the study of Hemulcholic acid. One area of research is the development of new synthetic methods for the production of Hemulcholic acid. Another area of research is the investigation of the potential therapeutic applications of Hemulcholic acid in the treatment of various diseases, including cardiovascular disease, diabetes, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of Hemulcholic acid and its effects on lipid metabolism and other physiological processes.

Synthesis Methods

Hemulcholic acid is synthesized from cholic acid through a series of chemical reactions. The process involves the oxidation of the 3-hydroxyl group of cholic acid to form 3-ketocholic acid, which is then reduced to 3-oxo-5β-cholanoic acid. This compound is then subjected to a series of modifications to yield Hemulcholic acid.

Scientific Research Applications

Hemulcholic acid has been extensively studied for its potential therapeutic applications. It has been shown to have beneficial effects on lipid metabolism, including the reduction of serum cholesterol and triglyceride levels. Hemulcholic acid has also been shown to have anti-inflammatory and anti-tumor properties.

properties

CAS RN

14959-83-2

Product Name

Hemulcholic acid

Molecular Formula

C27H36O3

Molecular Weight

408.6 g/mol

IUPAC Name

(4S)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid

InChI

InChI=1S/C24H40O5/c1-13(19(26)12-21(28)29)16-4-5-17-22-18(7-9-24(16,17)3)23(2)8-6-15(25)10-14(23)11-20(22)27/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15+,16+,17-,18-,19?,20+,22-,23-,24+/m0/s1

InChI Key

IPSHXEXQGICLQN-KRRBZGEWSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)C(CC(=O)O)O

SMILES

CC(C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)C(CC(=O)O)O

Canonical SMILES

CC(C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)C(CC(=O)O)O

synonyms

3 alpha, 7 alpha, 22-trihydroxy-5 beta-cholan-24-oic acid
haemulcholic acid
hemulcholic acid

Origin of Product

United States

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